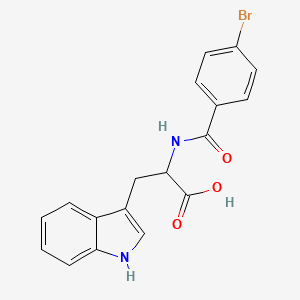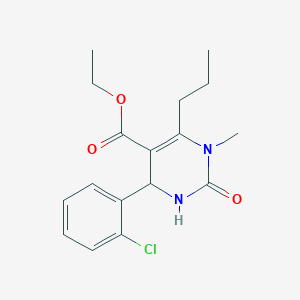![molecular formula C27H29ClN4O5 B11083809 (3-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11083809.png)
(3-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-CHLOROPHENYL)(4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenethylamine moiety, and a nitrophenyl-piperazine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-CHLOROPHENYL)(4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Nitration: Introduction of a nitro group to the aromatic ring.
Amination: Conversion of nitro groups to amino groups.
Coupling Reactions: Formation of the piperazine ring and subsequent attachment of the chlorophenyl and dimethoxyphenethylamine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-CHLOROPHENYL)(4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (3-CHLOROPHENYL)(4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-CHLOROPHENYL)(4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
- (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone
- (3-Chlorophenyl)(4-{3-(trifluoromethyl)pyridin-2-yl}piperazino)methanone
Uniqueness
What sets (3-CHLOROPHENYL)(4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE apart is its combination of functional groups, which provides a unique set of chemical and biological properties
Properties
Molecular Formula |
C27H29ClN4O5 |
|---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
(3-chlorophenyl)-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H29ClN4O5/c1-36-25-9-6-19(16-26(25)37-2)10-11-29-23-18-22(7-8-24(23)32(34)35)30-12-14-31(15-13-30)27(33)20-4-3-5-21(28)17-20/h3-9,16-18,29H,10-15H2,1-2H3 |
InChI Key |
OSRLXGJIGSMJHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11083743.png)
![4-fluoro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11083750.png)

![1-Cyclohexyl-3-({[(oxolan-2-YL)methyl]carbamothioyl}amino)thiourea](/img/structure/B11083758.png)

![methyl (2E)-3-fluoro-3-[(2-oxopropyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate](/img/structure/B11083771.png)
![1-(4-bromophenyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B11083779.png)
![(3Z)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-indole](/img/structure/B11083785.png)
![Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate](/img/structure/B11083792.png)
![N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide](/img/structure/B11083796.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11083803.png)
![4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B11083804.png)
![4-chloro-N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B11083814.png)
![4-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]phthalazin-1(2H)-one](/img/structure/B11083820.png)
